molecular formula C18H20N2 B1680184 11-Methyl-20,21-dinoreburnamenine CAS No. 123829-33-4

11-Methyl-20,21-dinoreburnamenine

货号: B1680184
CAS 编号: 123829-33-4
分子量: 264.4 g/mol
InChI 键: WPVRIAJLUFENAH-DYVFJYSZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RU 52583 is an alpha 2-adrenergic receptor antagonist.

常见问题

Q. How can researchers design experiments to validate the synthesis pathway of 11-Methyl-20,21-dinoreburnamenine?

Methodological Answer:

  • Step 1: Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .
  • Step 2: Compare synthetic intermediates with reference standards (e.g., USP-grade compounds) for critical steps like amine alkylation or methoxy-group introduction .
  • Step 3: Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to address yield variability. For example, catalytic hydrogenation conditions for reductive amination should be validated under inert atmospheres .

Q. What analytical techniques resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Focus:

  • Contradiction Example: Discrepancies in melting points or solubility across studies.
  • Resolution Strategy:
    • Perform differential scanning calorimetry (DSC) to verify thermal stability and polymorphism .
    • Cross-validate solubility data using HPLC under controlled pH and temperature conditions .
    • Reference peer-reviewed databases (e.g., PubChem, Reaxys) to align findings with established parameters .

Q. How to establish structure-activity relationships (SAR) for this compound in biological systems?

Experimental Design:

  • Step 1: Synthesize analogs with systematic substitutions (e.g., methyl → isopropyl or morpholine groups) to assess steric/electronic effects .
  • Step 2: Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate structural modifications with activity.
  • Step 3: Apply molecular docking simulations to predict binding affinities, validated by X-ray crystallography if co-crystal structures are available .

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices?

Methodological Rigor:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 columns to isolate the compound from biological fluids .
  • Quantification: Employ LC-MS/MS with deuterated internal standards (e.g., D₃-11-Methyl-20,21-dinoreburnamenine) to minimize matrix effects .
  • Validation: Adhere to ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (85–115%) .

Q. How can researchers address conflicting bioactivity data for this compound across cell lines?

Advanced Data Analysis:

  • Hypothesis: Cell-specific metabolism or off-target effects may explain variability.
  • Approach:
    • Conduct metabolomic profiling (e.g., UPLC-QTOF-MS) to identify cell-line-specific degradation products .
    • Use CRISPR-Cas9 knockouts to validate target engagement vs. bystander effects .
    • Compare results across ≥3 independent cell lines (e.g., HEK293, HepG2, and primary cells) to generalize findings .

Q. What strategies optimize the stability of this compound in long-term storage?

Experimental Design:

  • Stability Testing: Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC-UV at 0, 1, 3, and 6 months .
  • Stabilizers: Evaluate antioxidants (e.g., BHT) or lyophilization to prevent oxidation or hydrolysis .
  • Documentation: Report batch-specific storage conditions (e.g., argon atmosphere, −80°C) to ensure replicability .

Q. How to differentiate stereochemical isomers of this compound during synthesis?

Advanced Characterization:

  • Techniques: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection .
  • Validation: Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .
  • Computational Support: Apply density functional theory (DFT) to predict and assign circular dichroism (CD) spectra .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Methodological Framework:

  • Rodent Models: Use Sprague-Dawley rats for IV/PO dosing, with serial blood sampling to calculate AUC, Cmax, and t½ .
  • Tissue Distribution: Employ whole-body autoradiography or LC-MS/MS to quantify organ-specific accumulation .
  • Ethical Compliance: Follow ARRIVE 2.0 guidelines for sample size justification and humane endpoints .

Q. How to mitigate batch-to-batch variability in this compound synthesis?

Quality-by-Design (QbD) Approach:

  • Critical Parameters: Control reaction temperature (±2°C), catalyst purity (>98%), and solvent dryness (Karl Fischer < 50 ppm) .
  • Process Analytical Technology (PAT): Implement in situ FTIR or Raman spectroscopy for real-time monitoring .
  • Documentation: Provide detailed batch records with raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Q. What computational tools predict the environmental fate of this compound?

Advanced Modeling:

  • Software: Use EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential .
  • Molecular Dynamics: Simulate interactions with soil organic matter or aquatic enzymes (e.g., cytochrome P450) .
  • Validation: Compare predictions with experimental OECD 301/307 biodegradation test results .

属性

CAS 编号

123829-33-4

分子式

C18H20N2

分子量

264.4 g/mol

IUPAC 名称

(15R,19S)-4-methyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene

InChI

InChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1

InChI 键

WPVRIAJLUFENAH-DYVFJYSZSA-N

SMILES

CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3

手性 SMILES

CC1=CC2=C(C=C1)C3=C4N2C=C[C@@H]5[C@@H]4N(CCC5)CC3

规范 SMILES

CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3

外观

Solid powder

Key on ui other cas no.

123829-33-4

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

11-methyl-20,21-dinoreburnamenine
RU 49041
RU 52582
RU 52583
RU-49041
RU-52582
RU-52583

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

11-Methyl-20,21-dinoreburnamenine
11-Methyl-20,21-dinoreburnamenine
11-Methyl-20,21-dinoreburnamenine
11-Methyl-20,21-dinoreburnamenine
11-Methyl-20,21-dinoreburnamenine
11-Methyl-20,21-dinoreburnamenine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。